Flubenzimine
Overview
Description
Flubenzimine is a synthetic compound with the empirical formula C₁₇H₁₀F₆N₄S and a molecular weight of 416.34 g/mol . It is known for its use as an acaricide and miticide, primarily targeting spider mites and other pests . The compound has been utilized in agricultural applications, particularly for crops such as apples, pears, plums, and citrus fruits .
Scientific Research Applications
Flubenzimine has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . In biology, this compound is used to study the effects of acaricides on mite populations and their resistance mechanisms . In medicine, research has explored its potential as an antiparasitic agent, although its use in this field is limited . Industrially, this compound is used in the formulation of pesticides and other agricultural products .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be an acaricide, which means it is used to control mites . The specific interactions between Flubenzimin and its targets, as well as the resulting changes, are subjects of ongoing research.
Action Environment
Like many pesticides, its effectiveness may be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that Flubenzimin reduces mycelial growth through intracellular destruction This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the growth and development of mites
Molecular Mechanism
The molecular mechanism of Flubenzimin’s action involves reducing mycelial growth by intracellular destruction . This suggests that it may bind to certain biomolecules within the cell, leading to their degradation and thus inhibiting growth. The exact biomolecules it interacts with, whether it acts as an enzyme inhibitor or activator, and how it changes gene expression are not currently known.
Preparation Methods
Flubenzimine is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring. The synthetic route typically involves the reaction of a substituted aniline with a trifluoromethyl ketone, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Comparison with Similar Compounds
Flubenzimine is unique among acaricides due to its specific chemical structure and mode of action. Similar compounds include other thiazolidine-based acaricides such as Cyflumetofen and Fenpyroximate . These compounds share some structural similarities with this compound but differ in their specific substituents and overall molecular configuration . The uniqueness of this compound lies in its trifluoromethyl groups, which contribute to its high potency and effectiveness against a broad range of mite species .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Flubenzimin involves the condensation of 2-amino-4-fluorobenzoic acid with 2-chloro-5-(trifluoromethyl)aniline followed by cyclization and reduction reactions.", "Starting Materials": [ "2-amino-4-fluorobenzoic acid", "2-chloro-5-(trifluoromethyl)aniline", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-fluorobenzoic acid in methanol and add sodium hydride to the solution to form a suspension. Add 2-chloro-5-(trifluoromethyl)aniline to the suspension and stir for several hours at room temperature.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to around 2. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 3: Dissolve the crude product in ethanol and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 4: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 6: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 7: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 8: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 9: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 10: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 11: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 12: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 13: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 14: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 15: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 16: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 17: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 18: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 19: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 20: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 21: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 22: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 23: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 24: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 25: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 26: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 27: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 28: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 29: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 30: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 31: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 32: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 33: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 34: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 35: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 36: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 37: Purify the crude product by column chromatography to obtain Flubenzimin." ] } | |
CAS No. |
37893-02-0 |
Molecular Formula |
C17H10F6N4S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14- |
InChI Key |
IZFZCMFMJKDHJZ-QYJGRCFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
118.0 °C |
37893-02-0 | |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flubenzimine; Flubenzimine [BSI:ISO]; Cropotex; BAY slj 0312; BRN 2403690; EINECS 253-703-1; SLJ 0312; UNII-5607TV454J. |
vapor_pressure |
1.00e-05 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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